5-Fluoro-3-iso-pentoxyphenyl methyl sulfide
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Overview
Description
5-Fluoro-3-iso-pentoxyphenyl methyl sulfide: is a chemical compound with a unique structure that includes a fluorine atom, an iso-pentoxy group, and a methyl sulfide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-iso-pentoxyphenyl methyl sulfide typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. Common synthetic routes include:
Halogenation: Introduction of the fluorine atom onto the phenyl ring.
Etherification: Attachment of the iso-pentoxy group through an ether bond.
Thioetherification: Introduction of the methyl sulfide group.
These reactions often require specific reagents and conditions, such as:
Halogenation: Using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Etherification: Employing alkyl halides and a base like potassium carbonate in an aprotic solvent.
Thioetherification: Utilizing thiols and alkylating agents in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-iso-pentoxyphenyl methyl sulfide can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl sulfide group to a sulfoxide or sulfone.
Reduction: Reduction of the phenyl ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions, such as in the presence of a catalyst or under reflux.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl sulfide group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
5-Fluoro-3-iso-pentoxyphenyl methyl sulfide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-iso-pentoxyphenyl methyl sulfide involves its interaction with specific molecular targets and pathways. The fluorine atom and other functional groups can influence the compound’s reactivity and binding affinity. For example, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the methyl sulfide group can participate in redox reactions and other chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methoxyphenyl methyl sulfide
- 3-Fluoro-4-iso-pentoxyphenyl methyl sulfide
- 5-Fluoro-3-ethoxyphenyl methyl sulfide
Uniqueness
5-Fluoro-3-iso-pentoxyphenyl methyl sulfide is unique due to the specific arrangement of its functional groups, which can influence its chemical properties and reactivity. The presence of the iso-pentoxy group, in particular, can affect the compound’s steric and electronic characteristics, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-fluoro-3-(3-methylbutoxy)-5-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FOS/c1-9(2)4-5-14-11-6-10(13)7-12(8-11)15-3/h6-9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQHDTBWTNXMHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=CC(=C1)SC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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